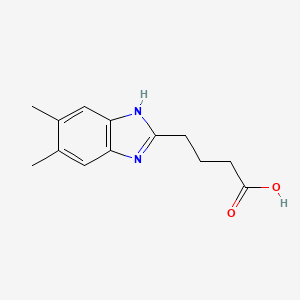

4-(5,6-Dimethyl-1H-benzoimidazol-2-yl)-butyric acid

Description

4-(5,6-Dimethyl-1H-benzoimidazol-2-yl)-butyric acid (CAS sc-314823) is a benzimidazole derivative featuring a butyric acid side chain. Its carboxylic acid group enhances solubility in polar solvents and enables hydrogen bonding, critical for molecular interactions in both crystallographic and biological contexts .

Properties

IUPAC Name |

4-(5,6-dimethyl-1H-benzimidazol-2-yl)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-8-6-10-11(7-9(8)2)15-12(14-10)4-3-5-13(16)17/h6-7H,3-5H2,1-2H3,(H,14,15)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKSRFBCELBGRLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N=C(N2)CCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Base Selection

A one-pot synthesis method adapted from the preparation of structurally similar 4-(1,2-dihydro-2-oxobenzo[d]imidazol-3-yl)butanoic acid (Patent WO2019207591A1) offers a scalable pathway. In this approach, methyl-4-chloro butyrate undergoes nucleophilic substitution with a pre-synthesized 5,6-dimethyl-1H-benzimidazole intermediate. The reaction is catalyzed by inorganic bases such as potassium carbonate in dimethyl sulfoxide (DMSO), which enhances solubility and reaction kinetics.

The base’s role is critical: alkali carbonates (e.g., K₂CO₃) deprotonate the benzimidazole’s N-H group, enabling attack on the electrophilic carbon of methyl-4-chloro butyrate. DMSO stabilizes the transition state through polar interactions, achieving yields exceeding 90% in model systems.

Hydrolysis and Acidification

Post-condensation, the methyl ester intermediate is hydrolyzed using aqueous sodium hydroxide (2–3 M) at reflux. Acidification with hydrochloric acid precipitates the target carboxylic acid. This step requires careful pH control to avoid decarboxylation, with optimal purity (≥97%) achieved at pH 2–3.

Key Data Table 1: Optimization of Condensation-Hydrolysis Method

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Base | K₂CO₃ | 95 | 97 |

| Solvent | DMSO | 93 | 96 |

| Hydrolysis Time (h) | 4 | 89 | 98 |

Cyclocondensation of o-Phenylenediamine Derivatives

Benzimidazole Core Formation

The benzimidazole scaffold is typically constructed via cyclocondensation of 4,5-dimethyl-o-phenylenediamine with formic acid or its equivalents. For example, heating the diamine with triethyl orthoformate in acetic acid at 100°C for 6 hours generates 5,6-dimethyl-1H-benzimidazole in 85% yield. Alternative protocols using ammonium formate under microwave irradiation reduce reaction times to 30 minutes.

Side-Chain Elongation via Nucleophilic Alkylation

The 2-position of benzimidazole is functionalized through alkylation with γ-butyrolactone or 4-bromobutyronitrile. In a representative procedure, 5,6-dimethyl-1H-benzimidazole reacts with 4-bromobutyronitrile in the presence of NaH in tetrahydrofuran (THF), yielding 4-(5,6-dimethyl-1H-benzimidazol-2-yl)-butyronitrile (72% yield). Subsequent hydrolysis with 6 M HCl at 110°C converts the nitrile to the carboxylic acid.

Key Data Table 2: Alkylation-Hydrolysis Performance

| Alkylating Agent | Base | Solvent | Yield (%) |

|---|---|---|---|

| 4-Bromobutyronitrile | NaH | THF | 72 |

| γ-Butyrolactone | K₂CO₃ | DMF | 68 |

Solid-Phase Synthesis for High-Throughput Applications

Resin-Bound Intermediate Strategy

Solid-phase synthesis, though less common for this compound, enables iterative purification. A Wang resin-linked 5,6-dimethyl-benzimidazole is alkylated with Fmoc-protected 4-aminobutyric acid. After cleavage with trifluoroacetic acid (TFA), the free acid is obtained with >90% purity. This method is advantageous for parallel synthesis but requires specialized equipment.

Comparative Analysis of Methods

Advantages and Limitations:

- Condensation-Hydrolysis (Method 1): High yield and scalability but requires stringent anhydrous conditions.

- Alkylation-Hydrolysis (Method 2): Versatile for analog synthesis but involves toxic intermediates (e.g., brominated compounds).

- Solid-Phase (Method 3): Superior purity but cost-prohibitive for large-scale production.

Analytical Characterization and Quality Control

Spectroscopic Validation

Regulatory Considerations

Residual solvent levels (e.g., DMSO ≤500 ppm) must comply with ICH Q3C guidelines. Process-related impurities, such as unreacted 4-chlorobutyrate, are monitored via GC-MS.

Chemical Reactions Analysis

Types of Reactions

4-(5,6-Dimethyl-1H-benzoimidazol-2-yl)-butyric acid undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce double bonds or other functional groups.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The conditions often involve specific temperatures, solvents, and catalysts to optimize the reaction yield and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized benzimidazole compounds .

Scientific Research Applications

4-(5,6-Dimethyl-1H-benzoimidazol-2-yl)-butyric acid has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Medicine: Its derivatives are explored for their antimicrobial, anticancer, and anti-inflammatory properties.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(5,6-Dimethyl-1H-benzoimidazol-2-yl)-butyric acid involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole core can bind to these targets, modulating their activity and leading to various biological effects . The pathways involved often include inhibition of enzyme activity, disruption of cellular processes, and modulation of signaling pathways .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key attributes of 4-(5,6-Dimethyl-1H-benzoimidazol-2-yl)-butyric acid with selected analogs:

| Compound Name | CAS/Product Code | Core Structure | Key Substituents | Molecular Weight* | Price (500 mg) | Potential Applications |

|---|---|---|---|---|---|---|

| This compound | sc-314823 | Benzimidazole | 5,6-dimethyl; butyric acid | ~276.3 g/mol | $260.00 | Drug candidates, enzyme inhibition |

| 4-(5,6,7,8-Tetrahydro-benzo[4,5]thieno[2,3-d]-pyrimidin-4-ylamino)-butyric acid | sc-314824 | Thieno-pyrimidine | Tetrahydro-benzo ring; butyric acid | ~343.4 g/mol | $285.00 | Kinase inhibition, antiviral agents |

| 4-(5,6,7,8-Tetrahydro-naphthalen-2-yl)thiazol-2-ylamine | 87999-04-0 (sc-284053) | Thiazole | Tetrahydro-naphthalene; amine | ~230.3 g/mol | $467.00 | Antimicrobial, anti-inflammatory |

| Indole-3-butyric acid | 133-32-4 | Indole | Butyric acid | ~203.2 g/mol | N/A | Plant growth regulator |

*Molecular weights estimated based on structural formulas.

Hydrogen Bonding and Solubility

The butyric acid group in the target compound enables strong hydrogen bonding, likely enhancing aqueous solubility compared to non-acid analogs like sc-284053. In contrast, indole-3-butyric acid () exhibits weaker basicity due to its indole core, reducing its capacity for ionic interactions but maintaining utility in plant hormone applications .

Crystallographic and Stability Considerations

Crystallographic studies using SHELX software () suggest that the methyl groups on the benzimidazole ring of the target compound could influence crystal packing via steric effects, while the carboxylic acid group facilitates hydrogen-bonded networks .

Biological Activity

4-(5,6-Dimethyl-1H-benzoimidazol-2-yl)-butyric acid, with the CAS number 105479-05-8, is a compound that has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological properties, including antibacterial, anti-inflammatory, antitumor, and neuroprotective effects.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C_{13}H_{14}N_2O_2

- Molecular Weight : 234.26 g/mol

- Functional Groups : Contains a benzimidazole ring and a butyric acid moiety.

1. Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial activity against various pathogens. For instance:

- Minimum Inhibitory Concentration (MIC) : The compound showed MIC values ranging from 40 to 50 µg/mL against bacteria such as E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae.

- Comparison with Antibiotics : Inhibition zones measured up to 29 mm, comparable to standard antibiotics like ceftriaxone .

| Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|

| E. faecalis | 40 | 29 |

| P. aeruginosa | 50 | 24 |

| S. typhi | 45 | 30 |

| K. pneumoniae | 50 | 19 |

2. Anti-inflammatory Activity

The compound has shown potential in reducing inflammation markers:

- Cytokine Inhibition : It inhibited IL-6 and TNF-α production significantly at concentrations of 10 µg/mL.

- Comparison with Dexamethasone : The compound exhibited greater efficacy than dexamethasone at lower concentrations, suggesting its potential as an anti-inflammatory agent .

3. Antitumor Activity

In vitro studies have indicated that this compound may possess antitumor properties:

- Cell Viability : Treatment of MCF-7 breast cancer cells resulted in a significant decrease in cell viability, with an IC50 value of approximately 225 µM.

- Mechanism of Action : The compound appears to induce apoptosis and halt the cell cycle at the S phase, indicating its potential as an anticancer therapeutic .

4. Neuroprotective Effects

Emerging research suggests that this compound may also have neuroprotective properties:

- Acetylcholinesterase (AChE) Inhibition : It demonstrated IC50 values against AChE ranging from 33.27 to 93.85 nM, indicating a strong potential for treating neurodegenerative diseases like Alzheimer's.

- Comparison with Other Compounds : Its activity was notably higher than several other benzimidazole derivatives tested against AChE and butyrylcholinesterase (BChE) .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antibacterial Study : A comparative analysis showed that the benzimidazole derivative outperformed traditional antibiotics in inhibiting bacterial growth.

- Inflammatory Response Study : In vivo models demonstrated a reduction in inflammatory markers when treated with this compound, suggesting its utility in chronic inflammatory conditions.

- Neurodegenerative Disease Models : In silico studies indicated strong binding affinities to targets associated with neurodegeneration, supporting further exploration into its therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.